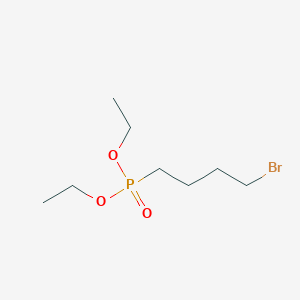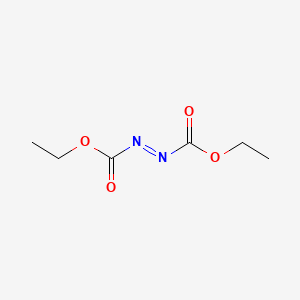
Dihydrocelastrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrocelastrol is a synthetic derivative of celastrol, a triterpene isolated from the Chinese medicinal plant Tripterygium wilfordii. This compound has garnered significant attention due to its potent antitumor activities and its ability to inhibit cell proliferation and promote apoptosis in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrocelastrol is synthesized by hydrogenating celastrol. The hydrogenation process involves the addition of hydrogen to celastrol in the presence of a catalyst, typically palladium on carbon (Pd/C), under controlled conditions of temperature and pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrogenation of celastrol using industrial hydrogenation reactors. The process parameters are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound itself is a product of the reduction (hydrogenation) of celastrol.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives .
Scientific Research Applications
Dihydrocelastrol has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a model compound to study the reactivity of triterpenes.
Biology: Investigated for its effects on cell signaling pathways and gene expression.
Medicine: Demonstrated potent antitumor activity in multiple myeloma and other cancer cell lines. .
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents
Mechanism of Action
Dihydrocelastrol exerts its effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. It inhibits the phosphorylation of extracellular regulated protein kinases (ERK1/2) and the signal transducer and activator of transcription 3 (STAT3). Additionally, it downregulates the expression of interleukin-6 (IL-6) and cyclin D1, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Celastrol: The parent compound from which dihydrocelastrol is derived.
Tripterine: Another triterpenoid compound isolated from Tripterygium wilfordii with similar biological activities.
Uniqueness of this compound: this compound is unique in its enhanced potency and efficacy compared to celastrol. It exhibits stronger inhibitory effects on cancer cell proliferation and greater induction of apoptosis. Additionally, this compound has shown synergistic effects when used in combination with other therapeutic agents, such as bortezomib, making it a promising candidate for combination therapy .
Properties
CAS No. |
193957-88-9 |
|---|---|
Molecular Formula |
C29H40O4 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(2R,4aS,6aS,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C29H40O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h8,15,22,30-31H,7,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1 |
InChI Key |
WZAUFGYINZYCKH-JJWQIEBTSA-N |
SMILES |
CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Isomeric SMILES |
CC1=C2CC=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydrocelastrol; DHCE. (-)-Triptohypol C; Triptohypol C. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1670517.png)






